

An In-depth Technical Guide to N-tert-Butylbenzamide

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Compound of Interest

Compound Name: *N-tert-Butylbenzamide*

Cat. No.: *B1585828*

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This guide provides a comprehensive overview of the chemical and physical properties of **N-tert-Butylbenzamide**, with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

N-tert-Butylbenzamide is a chemical compound with the IUPAC name **N-tert-butylbenzamide**.^[1] It is also known by synonyms such as N-t-Butylbenzamide and N-(1,1-dimethylethyl)benzamide.^{[1][2]} The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO	^{[1][2][3][4][5]}
Molecular Weight	177.24 g/mol	^{[1][4]}
CAS Number	5894-65-5	^{[1][3]}
Melting Point	133-135 °C	^{[3][6]}

Synthesis of N-tert-Butylbenzamide

The synthesis of **N-tert-Butylbenzamide** can be achieved through various methods. A common and effective laboratory-scale procedure involves the reaction of an aroyl chloride with

tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[7] An alternative method utilizes an oxaziridine precursor.[6]

This protocol details the synthesis of **N-tert-Butylbenzamide** from a corresponding oxaziridine precursor in an aqueous medium, as outlined in literature.[6]

Materials:

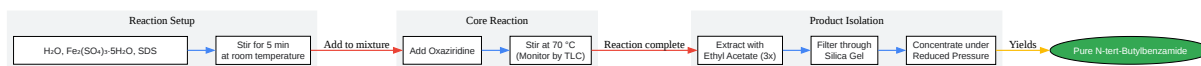
- Oxaziridine (0.5 mmol)
- Deionized Water (1 mL)
- Iron(III) sulfate pentahydrate ($\text{Fe}_2(\text{SO}_4)_3 \cdot 5\text{H}_2\text{O}$) (2.5 mol%)
- Sodium dodecyl sulfate (SDS) (15 mol%)
- Ethyl acetate

Procedure:

- A mixture of 1 mL of water, 2.5 mol% of $\text{Fe}_2(\text{SO}_4)_3 \cdot 5\text{H}_2\text{O}$, and 15 mol% of SDS is stirred for 5 minutes at room temperature in a 5 mL sealed vial.
- The oxaziridine (0.5 mmol) is added to the mixture.
- The reaction is stirred at 70 °C until the oxaziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is extracted with three 1 mL portions of ethyl acetate.
- The combined organic phases are filtered through a short pad of silica gel.
- The solvent is removed under reduced pressure to yield the pure **N-tert-Butylbenzamide**.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.



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